N,N-Dimethyl-2-[(2-methyloxolan-3-yl)amino]acetamide
Description
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2-methyloxolan-3-yl)amino]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-7-8(4-5-13-7)10-6-9(12)11(2)3/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
BIFYEXBFDXYSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Reagents: N,N-Dimethylacetamide, 2-methyloxolan-3-ylamine (or its derivatives), coupling agents (e.g., carbodiimides such as DCC or EDC).
- Reaction Conditions: Typically conducted in an inert solvent like dichloromethane or dimethylformamide at ambient or slightly elevated temperatures (20–50°C).
- Process: Activation of the carboxylic acid or acid derivative followed by nucleophilic attack by the amine.
Limitations:
- Requires prior synthesis or procurement of the 2-methyloxolan-3-ylamine.
- Possible formation of side-products due to incomplete reaction or overactivation.
Reductive Amination Route
This method involves the formation of the amine intermediate via reductive amination, followed by acylation to form the final amide.
Stepwise Process:
Research Data:
A patent (US7598373B2) describes a process involving the conversion of amino alcohols to amides via acylation, emphasizing mild conditions and high yields (see).
Amide Coupling via Carbodiimide Activation
This method is widely employed in peptide synthesis and can be adapted here:
Procedure:
- Reagents: N,N-Dimethylacetamide, 2-methyloxolan-3-ylamine, coupling agents like DCC or EDC, and catalytic amounts of DMAP.
- Reaction Conditions: Conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0–25°C.
- Reaction: Activation of the carboxylic acid (or acid derivative) followed by nucleophilic attack by the amine.
Research Findings:
Patents and literature (e.g., EP3317252B1) demonstrate the efficiency of carbodiimide-mediated coupling in synthesizing similar amide compounds with high purity and yields (see).
Alternative Synthesis via Multi-step Functionalization
A more elaborate route involves the initial synthesis of the amino alcohol, followed by selective functionalization:
Process:
Research Data:
Patent US7598373B2 details a process involving the preparation of amino acids and subsequent amide formation, highlighting the importance of protecting groups and reaction optimization for high yield.
Summary of Preparation Methods
| Method | Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Amidation | N,N-Dimethylacetamide + 2-methyloxolan-3-ylamine + coupling agents, ambient temperature | Simple, straightforward | Requires pure amine precursor |
| Reductive Amination | Aldehyde + dimethylamine + reducing agent | High selectivity, versatile | Multi-step, requires purification |
| Carbodiimide-Mediated Coupling | N,N-Dimethylacetamide + 2-methyloxolan-3-ylamine + DCC/EDC + DMAP | High yield, efficient | Sensitive to moisture, side reactions |
| Multi-step Functionalization | Cyclization, methylation, activation, coupling | Precise control, high purity | Complex, time-consuming |
Notes and Considerations
- Choice of Reagents: The selection depends on the availability of starting materials and desired purity.
- Reaction Optimization: Parameters such as temperature, solvent, and molar ratios significantly influence yield and purity.
- Safety and Handling: Use of coupling agents like DCC requires precautions against allergenic reactions; proper ventilation and protective equipment are essential.
- Purification: Techniques such as column chromatography, recrystallization, and distillation are recommended for isolating the final compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(2-methyloxolan-3-yl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N,N-Dimethyl-2-[(2-methyloxolan-3-yl)amino]acetamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(2-methyloxolan-3-yl)amino]acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, thereby modulating cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Heterocyclic Substituted Acetamides
N,N-Dimethyl-2-(oxindol-3-yl)acetamide (1f)
- Structure : Features an oxindole (benzofused lactam) group instead of the 2-methyloxolane ring.
- Synthesis : Prepared via oxidative methods from indole precursors with a 72% yield .
- Applications : Oxindole derivatives are prominent in drug discovery due to their kinase inhibitory and neuroprotective activities, contrasting with the unexplored pharmacological profile of the target compound .
Zolpidem (N,N-Dimethyl-2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetamide)
- Structure : Contains an imidazopyridine ring system, imparting sedative properties via selective GABA-A receptor binding.
- Key Difference : The imidazopyridine core enables strong receptor subtype selectivity, whereas the 2-methyloxolane in the target compound may confer distinct bioavailability or metabolic stability .
Sulfonamide and Sulfamoyl Derivatives
N,N-Dimethyl-2-[methyl(methylsulfonyl)amino]acetamide (CID 57682568)
- Structure : Incorporates a sulfonamide group, enhancing hydrogen-bonding capacity.
- Applications : Patented as an HIV integrase inhibitor, highlighting the role of sulfonamide groups in targeting enzymatic activity .
2-Diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide (1b)
Halogenated and Aryl-Substituted Acetamides
2-Chloro-N-(2-oxothiolan-3-yl)acetamide
- Structure : Combines a chloro substituent with a thiolactone ring.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Agrochemical Acetamides
Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)
Data Table: Structural and Functional Comparison
Biological Activity
N,N-Dimethyl-2-[(2-methyloxolan-3-yl)amino]acetamide (CAS Number: 898387-28-5) is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dimethylamino group and a methyloxolane moiety, contributing to its unique chemical behavior. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group allows for hydrogen bonding and electrostatic interactions with active sites on proteins, potentially modulating their activity. The thioether linkage may also participate in redox reactions, influencing biological pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that derivatives of acetamides can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Neuroprotective Effects
There is evidence suggesting that this compound may have neuroprotective properties. A study highlighted that certain acetamide derivatives could protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases .
Case Studies
- Study on Neuroprotection : In a controlled experiment involving neuronal cell cultures, the administration of this compound resulted in a significant reduction in cell death due to oxidative stress. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various acetamides, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable inhibitory effects, comparable to established antibiotics .
Research Findings
Q & A
Q. What are the optimal synthetic routes for N,N-Dimethyl-2-[(2-methyloxolan-3-yl)amino]acetamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2-methyloxolan-3-amine with chloroacetyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to form the intermediate acetamide backbone .
- Step 2 : N,N-Dimethylation using dimethylamine or methyl iodide in the presence of a reducing agent (e.g., NaBH₄) .
- Optimization : Reaction yields (~58% in similar protocols) can be enhanced by controlling temperature (0–25°C), solvent polarity (DMF for polar intermediates), and iterative reagent addition to suppress side reactions . Purification via silica gel chromatography (gradient elution with MeOH/CH₂Cl₂) ensures high purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR analysis (e.g., δ 3.8 ppm for methoxy groups, δ 1.2–1.5 ppm for methyl protons) confirms substituent positions .
- Mass Spectrometry : ESI/APCI(+) modes detect molecular ion peaks (e.g., m/z 347 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : SHELXL refinement (using Olex2 or similar software) resolves bond lengths/angles, with R-factor thresholds <0.05 for high confidence .
Q. What are the primary biological screening protocols for this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus and E. coli) in 96-well plates, with positive controls (e.g., ciprofloxacin) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin .
- Solubility Profiling : Use HPLC to assess logP values in PBS (pH 7.4) and DMSO for in vitro compatibility .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted biological activity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase enzymes). For example, pyridine-like moieties may show false positives in assays due to non-specific binding; docking scores (<−6.0 kcal/mol) validate specificity .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating reliable binding .
- QSAR Analysis : Correlate structural descriptors (e.g., Hammett σ values for substituents) with bioactivity data to refine predictive models .
Q. What strategies mitigate variability in crystallographic data for this compound?
- Methodological Answer :
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in P1 or P21/c space groups .
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve completeness (>98%) and reduce Rint values .
- Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) identifies persistent motifs (e.g., C=O⋯H–N) that stabilize crystal packing .
Q. How do stereochemical variations in the 2-methyloxolan-3-yl group affect pharmacological properties?
- Methodological Answer :
- Chiral Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-2-methyloxolan-3-amine) to prepare diastereomers .
- Biological Comparison : Test enantiomers in parallel assays (e.g., IC₅₀ differences >10-fold suggest stereospecificity) .
- Circular Dichroism : Compare CD spectra to correlate absolute configuration with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
